4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with cyclohexanecarboxylic acid. The reaction is carried out in the presence of a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl Carbonyl Group: This compound belongs to the class of piperazine carboxylic acids and shares structural similarities with 4-(4-Methylpiperazin-1-yl)cyclohexane-1-carboxylic acid dihydrochloride.
4-(4-Methylpiperazin-1-yl)methylbenzoic Acid Dihydrochloride: Another similar compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and carboxylic acid group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexane-1-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIFDLHTUCJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.